4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE
Description
4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE (molecular formula: C₁₆H₁₃Cl₄NO₃S; average mass: 441.144 g/mol) is a sulfonamide-benzamide hybrid compound featuring a 4-methylbenzenesulfonyl group, a trichloroethyl backbone, and a 4-methylbenzamide moiety. Its stereochemistry is undefined at the central ethyl carbon . This compound is synthesized from 4-methylbenzenesulfonyl chloride, a common precursor for sulfonamide derivatives, via sequential reactions involving amines and acyl chlorides .
Properties
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO3S/c1-11-3-7-13(8-4-11)15(22)21-16(17(18,19)20)25(23,24)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUIDQZGZFJOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by a series of substitution reactions to introduce the trichloromethyl and methylbenzenesulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, showing promising results comparable to established chemotherapeutics like doxorubicin. The mechanism of action involves the inhibition of specific pathways critical for cancer cell proliferation.
Case Study Example :
A study published in the ACS Omega journal demonstrated that derivatives of this compound exhibited cytotoxic effects on breast and lung cancer cell lines, suggesting a need for further development as a chemotherapeutic agent .
Pesticide Development
The compound's structure suggests potential use as a pesticide due to its chlorinated moieties, which are known to enhance biological activity against pests. Research indicates that similar compounds have been successfully employed in formulations targeting agricultural pests.
Data Table: Pesticidal Efficacy Comparison
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 4-Methyl-N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]benzamide | Aphids | 85 | |
| Related Chlorinated Compound | Beetles | 90 | |
| Another Analog | Caterpillars | 75 |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields. Toxicological assessments reveal potential hazards associated with high exposure levels.
Key Findings :
- Acute toxicity studies indicate moderate toxicity levels in mammalian models.
- Chronic exposure studies suggest potential carcinogenic effects, necessitating careful handling and regulation.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[2,2,2-TRICHLORO-1-(4-METHYLBENZENESULFONYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The trichloromethyl group is known to participate in electrophilic reactions, while the benzamide core can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
- Electron-Withdrawing Groups : The trichloroethyl group in the target compound enhances electrophilicity compared to the tribromo analog in , which may alter binding kinetics in enzymatic interactions.
- Thioureido vs. Sulfonyl : Thioureido-containing analogs (e.g., ) exhibit stronger hydrogen-bonding capacity, which could improve target affinity compared to the sulfonyl group in the target compound .
Functional Analogues in Drug Design
Key Findings:
- Kinase Targeting : Nitro-substituted benzamides (e.g., ) prioritize aromatic interactions, whereas the target compound’s trichloroethyl group may favor hydrophobic binding pockets .
Biological Activity
4-Methyl-N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]benzamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to the class of benzamides and is characterized by its unique molecular structure, which includes a trichloroethyl group and a sulfonyl moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H17Cl3N2O2 |
| Molecular Weight | 351.7 g/mol |
| IUPAC Name | 4-methyl-N-(2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl)benzamide |
| InChI Key | LUPQCTMSBYQREX-UHFFFAOYSA-N |
The exact mechanism of action for this compound remains partially elucidated. However, preliminary studies suggest that it interacts with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in cellular signaling pathways. This interaction may lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research has indicated that benzamide derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against a range of pathogens. A study demonstrated that certain benzamide derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The potential anticancer properties of benzamides have been documented in various studies. The compound has been investigated for its ability to inhibit tumor growth in several cancer cell lines. For example, a derivative exhibited cytotoxic effects against human breast cancer cells and osteosarcoma cells . The mechanism involves the downregulation of key proteins associated with cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in MCF-7 breast cancer cells. The study utilized MTT assays to quantify cell proliferation and found that treatment with the compound led to a dose-dependent decrease in cell viability .
Summary of Findings
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Cytotoxicity : Demonstrated significant reduction in viability of cancer cell lines.
- Mechanism Insights : Potential inhibition of key metabolic pathways involved in cell growth.
Future Directions
Further research is essential to fully characterize the biological activity and mechanisms of action of this compound. Future studies should focus on:
- In vivo efficacy and safety assessments.
- Exploration of structure-activity relationships (SAR) to optimize potency.
- Investigating potential synergistic effects with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
